Methyl 2-(hydroxymethyl)acrylate

Descripción general

Descripción

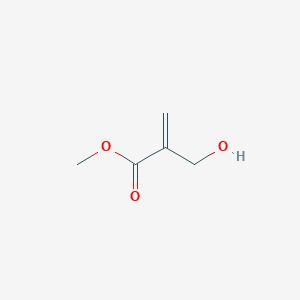

Methyl 2-(hydroxymethyl)acrylate is an organic compound with the molecular formula C5H8O3. It is a colorless liquid with a special fragrance at room temperature . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Métodos De Preparación

Methyl 2-(hydroxymethyl)acrylate can be synthesized through several methods. One common method involves the reaction of formaldehyde with methyl acrylate in the presence of a catalyst . Another method includes the use of triphenyl phosphine as a catalyst in a solvent . Industrial production often involves free radical polymerization using 2,2′-azobisisobutyronitrile (AIBN) as a free radical initiator .

Análisis De Reacciones Químicas

Methyl 2-(hydroxymethyl)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis of Methyl 2-(hydroxymethyl)acrylate

This compound can be synthesized through several methods. One common method involves the reaction of methacrylic acid with methanol in the presence of an acid catalyst. Another method includes the use of triphenyl phosphine as a catalyst in a reaction involving methyl bromoacetate and formaldehyde .

Properties

This compound features:

- Functional Groups : It contains both an acrylate group and a hydroxymethyl group, which enhance its reactivity.

- Polymerization Potential : The compound can undergo both free radical and controlled radical polymerization, leading to various functional polymers.

- Biocompatibility : Its compatibility with biological systems makes it suitable for biomedical applications.

Scientific Research Applications

The compound has shown promise in drug delivery systems and tissue engineering due to its biodegradability and biocompatibility. Research indicates that it can be used to develop materials that release drugs in a controlled manner or serve as scaffolds for tissue regeneration .

Case Study: Drug Delivery Systems

A study demonstrated the use of this compound-based hydrogels for encapsulating therapeutic agents. The hydrogels exhibited controlled release profiles, making them suitable for sustained drug delivery applications .

Adhesives and Coatings

Due to its reactive acrylate group, this compound is utilized in formulating adhesives and coatings that require strong bonding properties and durability. Its ability to form cross-linked structures enhances the mechanical strength of these materials.

Table 2: Adhesive Properties

| Property | Value |

|---|---|

| Shear Strength | High |

| Temperature Resistance | Moderate |

| Chemical Resistance | Good |

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties against certain filamentous fungi such as Aspergillus and Penicillium. While the exact mechanism remains under investigation, these findings suggest potential applications in developing antifungal coatings or materials.

Mecanismo De Acción

The mechanism of action of methyl 2-(hydroxymethyl)acrylate involves its ability to undergo polymerization and form cross-linked networks. This compound can interact with various molecular targets and pathways, depending on its specific application. For example, in drug delivery systems, it can form hydrogels that encapsulate and release drugs in a controlled manner .

Comparación Con Compuestos Similares

Methyl 2-(hydroxymethyl)acrylate can be compared with other similar compounds such as:

Ethyl 2-(hydroxymethyl)acrylate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 2-(chloromethyl)acrylate: Contains a chlorine atom instead of a hydroxyl group.

2-Hydroxyethyl acrylate: Contains an ethyl group with a hydroxyl group attached to the acrylate.

This compound is unique due to its specific reactivity and the presence of both hydroxyl and acrylate functional groups, making it versatile for various applications .

Actividad Biológica

Methyl 2-(hydroxymethyl)acrylate (MHA) is a compound of increasing interest in various fields, particularly in biomedicine and polymer science. This article will explore its biological activity, including its synthesis, properties, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

MHA has the chemical formula C₅H₈O₃ and features both an acrylate functional group and a hydroxymethyl group. This unique structure allows it to participate in various chemical reactions, including polymerization. The acrylate group (C=C) is reactive, enabling the formation of covalent bonds during polymerization processes, while the hydroxymethyl group (–CH₂OH) can engage in hydrogen bonding and chemical modifications .

Synthesis

MHA can be synthesized through several methods, one of which involves the reaction of methacrylic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl cinnamate with hydroxymethyl chloride. The general reaction can be represented as:

Antifungal Properties

Research indicates that MHA exhibits antifungal activity against certain filamentous fungi such as Aspergillus and Penicillium. However, the precise mechanisms through which MHA exerts this antifungal effect remain to be fully elucidated. Preliminary studies suggest that MHA may inhibit fungal growth by disrupting cellular processes, but further investigation is required to identify specific cellular targets .

Biocompatibility and Degradability

MHA's potential applications in biomedicine are attributed to its biodegradability and compatibility with biological systems. These properties make it a candidate for use in drug delivery systems and biocompatible materials. Its ability to degrade under specific environmental conditions aligns with the growing demand for sustainable materials in biomedical applications .

Polymerization Behavior

MHA can undergo both free radical and controlled radical polymerization, leading to the formation of well-defined polymers. These polymers can have diverse functionalities suitable for applications in adhesives, coatings, and biomaterials. The polymerization process is influenced by various factors including temperature, concentration, and the presence of co-monomers .

Safety and Toxicity

While MHA has promising biological activities, it also poses safety hazards. It is classified as a skin irritant and can cause serious eye damage upon contact. Proper safety measures should be implemented when handling this compound in laboratory settings .

Research Findings

The following table summarizes key research findings related to the biological activity of MHA:

Case Studies

- Antifungal Efficacy : A study conducted on various fungal strains demonstrated that MHA effectively inhibited fungal growth at certain concentrations, suggesting its potential as a natural antifungal agent.

- Polymer Development : Research on MHA's polymerization behavior revealed that it could be used to create hydrogels with tailored properties for tissue engineering applications.

- Biocompatibility Tests : In vitro studies assessing the cytotoxicity of MHA on human cell lines indicated low toxicity levels, supporting its use in biomedical applications.

Propiedades

IUPAC Name |

methyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCOAQWQVDBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473358 | |

| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-46-5 | |

| Record name | Methyl 2-(hydroxymethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.